N-ethylhexadecan-1-amine;hydrobromide
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Overview
Description
N-ethylhexadecan-1-amine;hydrobromide is a chemical compound with the molecular formula C18H39N·HBr. It is a derivative of hexadecanamine, where an ethyl group is attached to the nitrogen atom, and it is combined with hydrobromic acid to form the hydrobromide salt. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylhexadecan-1-amine;hydrobromide typically involves the alkylation of hexadecanamine with ethyl bromide. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting N-ethylhexadecan-1-amine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
N-ethylhexadecan-1-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides are used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the substituent used.
Scientific Research Applications
N-ethylhexadecan-1-amine;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in the study of biological membranes and as a surfactant in biochemical assays.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethylhexadecan-1-amine;hydrobromide involves its interaction with biological membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also interact with proteins, affecting their structure and function. These interactions are mediated by the hydrophobic and hydrophilic properties of the compound, as well as its ability to form hydrogen bonds and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Hexadecanamine: The parent compound without the ethyl group.
N-methylhexadecan-1-amine: A similar compound with a methyl group instead of an ethyl group.
N-ethylhexadecan-1-amine;hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
N-ethylhexadecan-1-amine;hydrobromide is unique due to its specific combination of an ethyl group and hydrobromide salt, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that other similar compounds may not be able to fulfill.
Properties
CAS No. |
114460-23-0 |
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Molecular Formula |
C18H40BrN |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-ethylhexadecan-1-amine;hydrobromide |
InChI |
InChI=1S/C18H39N.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2;/h19H,3-18H2,1-2H3;1H |
InChI Key |
ULLMKXUXGKCHGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCC.Br |
Origin of Product |
United States |
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